molecular formula C9H3BrF4N2O2 B8250735 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B8250735
M. Wt: 327.03 g/mol
InChI Key: CMGFOBPMVILXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione ( 2803279-96-9) is a high-purity quinazolinone derivative intended for research use in medicinal chemistry and drug discovery. With the molecular formula C 9 H 3 BrF 4 N 2 O 2 and a molecular weight of 327.03 g/mol, this compound features a complex substitution pattern that makes it a valuable building block for developing novel bioactive molecules . Research Value and Potential Applications The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities . This specific derivative is functionalized with bromo, fluoro, and trifluoromethyl groups, which are commonly used in drug design to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets. These substitutions provide multiple vectors for further chemical modification, making this reagent a versatile intermediate for structure-activity relationship (SAR) studies . Quinazolinone-based compounds have demonstrated significant potential in oncology research, with mechanisms of action that include inducing various cell death pathways such as apoptosis, autophagy, and ferroptosis . Furthermore, the 2,4(1H,3H)-dione moiety is of particular interest, as structurally similar analogues, such as 3-hydroxyquinazoline-2,4(1H,3H)-diones, have been investigated as metal ion chelators for antiviral research, showing activity against targets like the Hepatitis C virus (HCV) NS5B polymerase . Researchers can utilize this compound to explore its potential in these and other therapeutic areas. Handling and Safety This compound requires careful handling. Refer to the Safety Data Sheet for comprehensive hazard information. The stated hazards include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-bromo-8-fluoro-6-(trifluoromethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF4N2O2/c10-4-3(9(12,13)14)1-2-6(5(4)11)15-8(18)16-7(2)17/h1H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFOBPMVILXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1C(F)(F)F)Br)F)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DMAP-Catalyzed One-Pot Synthesis

The DMAP-catalyzed method represents a metal-free approach for constructing quinazoline-2,4-dione scaffolds. In this protocol, 4-dimethylaminopyridine (DMAP) facilitates the reaction between 2-aminobenzamide derivatives and di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile. Key steps include:

  • Activation of 2-Aminobenzamide : DMAP promotes nucleophilic attack by the amino group on (Boc)₂O, forming a carbamate intermediate.

  • Cyclization : Intramolecular cyclization generates the quinazoline-2,4-dione core.

  • Halogenation and Trifluoromethylation : Subsequent bromination, fluorination, and trifluoromethylation introduce substituents at positions 6, 7, and 8.

Optimization studies reveal that microwave irradiation (150°C, 30 min) enhances reaction efficiency, achieving yields up to 92% for model substrates . Table 1 compares yields under varying conditions:

ConditionTemperatureTimeYield (%)
Room Temperature25°C12 h59
Reflux82°C12 h21
Microwave Irradiation150°C30 min92

This method’s versatility allows tolerance for electron-donating and electron-withdrawing groups, making it adaptable for synthesizing multi-substituted derivatives like the target compound .

Eco-Efficient One-Pot Synthesis in Aqueous Media

An environmentally friendly protocol utilizes potassium cyanate (KOCN) and anthranilic acid derivatives in water. The process involves:

  • Urea Formation : Anthranilic acid reacts with KOCN at room temperature to form 2-ureidobenzoic acid.

  • Cyclization : Sodium hydroxide induces cyclization, yielding the quinazoline-2,4-dione skeleton.

  • Post-Functionalization : Bromine, fluorine, and trifluoromethyl groups are introduced via electrophilic substitution or cross-coupling reactions.

Notably, this method avoids organic solvents and high-pressure conditions, achieving near-quantitative yields (91–94%) for fluorinated analogs . Scaling tests demonstrate feasibility up to 1 kg, highlighting industrial potential. Challenges include regioselective halogenation due to competing reactions at positions 6, 7, and 8.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
DMAP-CatalyzedMetal-free, high functional group toleranceRequires microwave equipment59–92
Aqueous One-PotEco-friendly, scalableRegioselectivity challenges91–94
Multistep HalogenationFlexible substituent introductionLow yields for trifluoromethylation45–60

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles (e.g., amines, thiols) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate (K3PO4)) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione ():

  • Substituents: Bromine at position 6, chlorosulfonyl (-SO₂Cl) at position 6.
  • Reactivity: The chlorosulfonyl group enables nucleophilic substitution reactions with amines, alcohols, and water to yield sulfonamide or sulfonate derivatives. In contrast, the trifluoromethyl group in the target compound is less reactive but enhances lipophilicity and metabolic stability .
  • Applications: Used as a precursor for synthesizing sulfonamide-linked quinazolines, which are explored for antimicrobial activity.

Quinazoline-2,4(1H,3H)-dione Derivatives with N-Glycopyranosides (): Substituents: Sugar moieties (e.g., glycopyranosides) attached to the nitrogen atoms. Properties: Enhanced water solubility due to glycosylation, contrasting with the lipophilic -CF₃ and halogen substituents in the target compound.

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione ():

  • Core Structure: Triazolopyridine-thione instead of quinazoline-dione.
  • Substituents: Bromine and fluorine at positions 6 and 8, similar to the target compound.
  • Key Difference: The thione group (-S-) replaces the ketone oxygen, altering hydrogen-bonding capacity and electronic properties. Such compounds are often explored as kinase inhibitors .

Research Findings

  • Electronic Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, which may stabilize the quinazoline core and enhance binding to electron-deficient enzyme active sites compared to -SO₂Cl or sugar moieties .
  • Metabolic Stability : Fluorine at position 8 likely reduces oxidative metabolism, similar to fluorinated drugs like ciprofloxacin. This contrasts with sulfonamide derivatives, which may undergo faster metabolic clearance .
  • Synthetic Challenges : Introducing three distinct substituents (Br, F, CF₃) requires precise regioselective halogenation, unlike simpler derivatives in –3 .

Biological Activity

7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound features a unique combination of bromine, fluorine, and trifluoromethyl groups that contribute to its potential therapeutic applications. Quinazolines have been extensively studied for their roles in various biological processes, particularly in cancer therapy.

PropertyValue
Molecular Formula C9_9H3_3BrF4_4N2_2O2_2
Molecular Weight 327.03 g/mol
CAS Number 2803279-96-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of various kinases involved in cell signaling pathways. For instance, it has been suggested that compounds within the quinazoline class can act as selective inhibitors of Aurora A kinase, which plays a critical role in cell cycle regulation and cancer progression .

Anticancer Activity

Recent studies have demonstrated the potential of quinazoline derivatives, including this compound, in inhibiting cancer cell proliferation. For example:

  • Cell Line Studies : In vitro assays showed significant inhibition of cell growth in various cancer cell lines. The mechanism was linked to cell cycle arrest and induction of apoptosis. In particular, a related compound was found to arrest the MCF-7 breast cancer cell line at the G1 phase with an IC50 value of 168.78 µM .

Kinase Inhibition

The compound has shown promise as a selective inhibitor for certain kinases:

  • Kinase Panel Assays : A study indicated that quinazoline derivatives could selectively inhibit Aurora A kinase among a panel of 14 kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological properties compared to other quinazoline derivatives:

CompoundKey FeaturesIC50 (µM)
6-Bromo-8-fluoroquinazoline-2,4(1H,3H)-dioneLacks trifluoromethyl groupNot specified
7-Bromo-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dioneLacks fluorine at the 8-positionNot specified
8-Fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dioneLacks bromine at the 7-positionNot specified

Q & A

Basic Questions

Q. What are the common synthetic routes for 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione?

  • Answer : The synthesis typically involves multi-step functionalization of quinazoline-dione scaffolds. Key steps include halogenation (e.g., bromination/fluorination), trifluoromethylation, and cyclization. For example, nitration and methylation reactions using HNO₃/H₂SO₄ and iodomethane/K₂CO₃ in DMF have been employed for analogous compounds . Heterogeneous catalysis using amine-functionalized MCM-41 in aqueous media offers a recyclable alternative for quinazoline-dione core formation, which can be adapted for this compound . Ionic liquid-mediated synthesis (e.g., 1-methylhydantoin anion-functionalized ionic liquids) also provides a green chemistry approach for similar derivatives .

Q. How is the compound characterized after synthesis?

  • Answer : Characterization relies on ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., distinguishing Br/F positions) and HRMS for molecular weight validation. For example, ¹H NMR chemical shifts in CDCl₃ (δ 8.41–3.56 ppm) and HRMS ([M − H]⁻) are critical for structural confirmation . Purity is assessed via HPLC (≥95% purity standards, as in pharmaceutical intermediates) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F, CF₃) influence the compound’s reactivity in further functionalization?

  • Answer : The CF₃ group enhances electrophilicity at the C6 position, facilitating nucleophilic substitutions, while Br/F at C7/C8 directs regioselectivity in cross-coupling reactions. For example, in analogous pyrimidine-diones, nitration at the meta-position is favored due to electron-deficient aromatic rings . These substituents also modulate bioactivity; trifluoromethyl groups in quinazoline derivatives enhance binding to hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase) .

Q. What strategies optimize the compound’s synthesis for higher yield and scalability?

  • Answer :

  • Catalyst Design : Amine-functionalized MCM-41 improves reaction efficiency in aqueous media and allows 5-cycle reusability without activity loss .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates, while ionic liquids reduce side reactions .
  • Stepwise Functionalization : Sequential bromination/fluorination before trifluoromethylation minimizes steric clashes and improves yield .

Q. What are the challenges in analyzing conflicting bioactivity data across different studies?

  • Answer : Discrepancies arise from assay conditions (e.g., concentration ranges, cell lines) and substituent positioning . For instance:

  • A derivative with a 2-hydroxy-6-oxocyclohexene moiety showed 100% weed control at 75 g/ha in greenhouse assays , while a CF₃-substituted analog exhibited GABAA receptor binding .
  • Structural analogs with minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter pharmacological profiles. Researchers must standardize assays (e.g., IC₅₀ measurements) and use computational modeling (e.g., docking studies) to rationalize bioactivity differences .

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective halogenation using directing groups (e.g., nitro or methoxy) to control substitution patterns .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts to resolve ambiguities in complex spectra .
  • Bioactivity Studies : Use isogenic cell lines and controlled dosing regimens to minimize variability in pharmacological evaluations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.